![molecular formula C19H15N5O3 B2797389 2-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899945-94-9](/img/structure/B2797389.png)
2-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a synthetic organic compound known for its intriguing chemical structure and potential applications in various scientific fields. This compound belongs to the class of benzamides, characterized by a benzene ring bonded to a carboxamide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Synthesizing 2-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide typically involves multiple steps starting from commercially available precursors. One common approach is:
Formation of the pyrazolo[3,4-d]pyrimidine core: : This step usually requires a condensation reaction between a suitable pyrazole derivative and a formylated reagent under acidic or basic conditions.
Introduction of the phenyl group: : The phenyl group is often introduced via a Suzuki coupling reaction, requiring palladium catalysts and suitable conditions to ensure the proper placement.
Methoxylation and benzamide formation: : Methoxylation of the benzene ring and subsequent amide formation complete the synthesis.
Industrial Production Methods
On an industrial scale, optimization of the reaction conditions (temperature, pressure, catalysts) and purification processes (chromatography, recrystallization) is critical for high yield and purity. The choice of solvent, catalyst, and operational parameters can significantly affect the overall efficiency and environmental footprint of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo a variety of chemical reactions, such as:
Oxidation: : Introduction of oxygen atoms to increase the oxidation state of the molecule.
Reduction: : Reduction of functional groups to create a more reduced form.
Substitution: : Replacement of one substituent by another, commonly through nucleophilic or electrophilic pathways.
Common Reagents and Conditions
Common reagents include oxidizing agents (like potassium permanganate), reducing agents (such as sodium borohydride), and various nucleophiles/electrophiles for substitution reactions. Conditions often depend on the specific reaction, ranging from mild (room temperature) to more extreme conditions (elevated temperatures and pressures).
Major Products
The major products depend on the type of reaction. For example:
Oxidation: could lead to the formation of carboxylic acids or ketones.
Reduction: might produce alcohols or amines.
Substitution: often yields derivatives with different functional groups attached to the benzene ring or pyrazolo[3,4-d]pyrimidine core.
Applications De Recherche Scientifique
2-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide finds applications in diverse research areas:
Chemistry: : Studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: : Used in assays to explore biological pathways and interactions.
Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: : Serves as a precursor or intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism by which this compound exerts its effects depends on its interaction with specific molecular targets. For instance:
Binding to enzymes or receptors: : It may inhibit or activate biochemical pathways by binding to key proteins.
Modulation of signaling pathways: : Influences cellular processes through its impact on signal transduction mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds structurally related to 2-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide include:
2-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(1H)-yl)benzamide
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-chlorobenzamide
Uniqueness
This compound's uniqueness lies in its specific substitution pattern on the benzamide and pyrazolo[3,4-d]pyrimidine cores, which may confer distinct biological activities or chemical reactivity profiles compared to similar compounds.
Propriétés
IUPAC Name |
2-methoxy-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3/c1-27-16-10-6-5-9-14(16)18(25)22-23-12-20-17-15(19(23)26)11-21-24(17)13-7-3-2-4-8-13/h2-12H,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYMJHIZZWFRLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
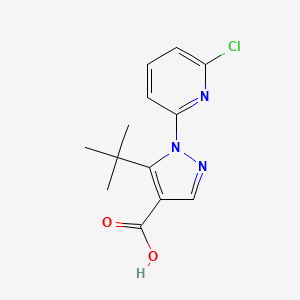


![2-([1,1'-biphenyl]-4-yl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide](/img/structure/B2797312.png)
![Methyl 3-(2-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}propan-2-yl)-1,2-oxazole-4-carboxylate](/img/structure/B2797314.png)
![(E)-3-(4-chloro-3-nitroanilino)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B2797315.png)
![6-Hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B2797316.png)
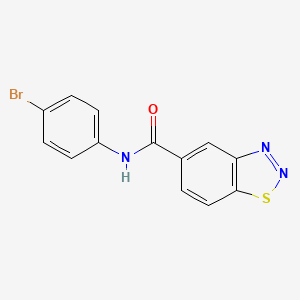
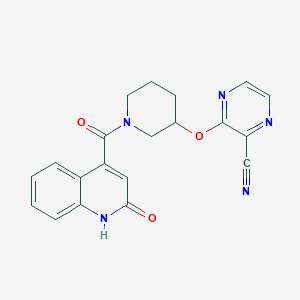
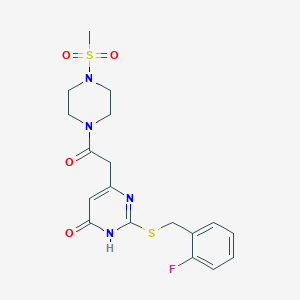
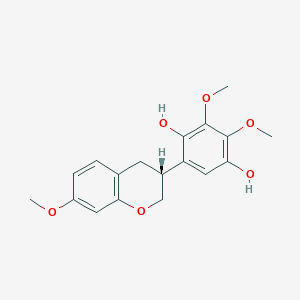
![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide](/img/structure/B2797325.png)
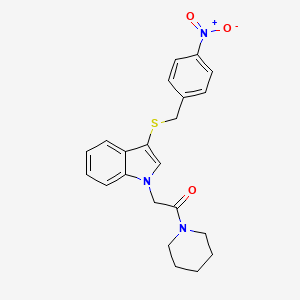
![(4S)-2-amino-7-methyl-4-(2-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2797329.png)
